molecular formula C20H21NO5S B12411842 (+/-)-Duloxetine-D5 oxalate

(+/-)-Duloxetine-D5 oxalate

Cat. No.: B12411842
M. Wt: 392.5 g/mol
InChI Key: NMLRFGBDXFMJJM-GJJICHPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 227942-d5 is a deuterium-labeled analogue of LY 227942. It is a thiophene derivative and a selective neurotransmitter uptake inhibitor of serotonin and norepinephrine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 227942-d5 involves the incorporation of deuterium into the LY 227942 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of LY 227942-d5 involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure the incorporation of deuterium at specific positions in the molecule. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: LY 227942-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

LY 227942-d5 is widely used in scientific research for various applications, including:

Mechanism of Action

LY 227942-d5 exerts its effects by inhibiting the uptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This mechanism is similar to that of other selective serotonin and norepinephrine reuptake inhibitors .

Comparison with Similar Compounds

Uniqueness: LY 227942-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

392.5 g/mol

IUPAC Name

1,1-dideuterio-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3,12D2;

InChI Key

NMLRFGBDXFMJJM-GJJICHPYSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])CC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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